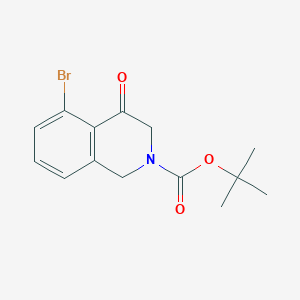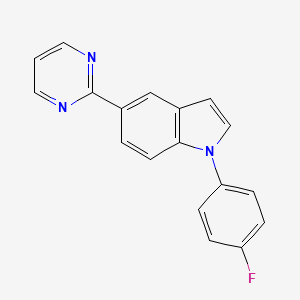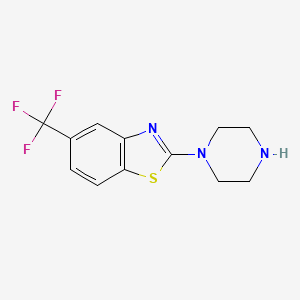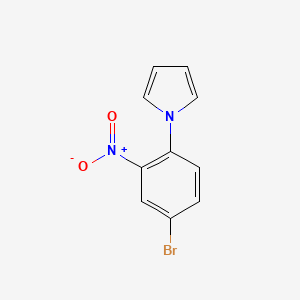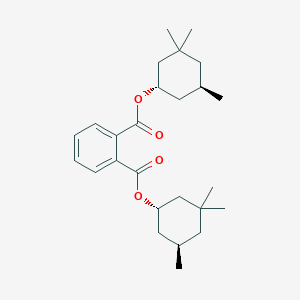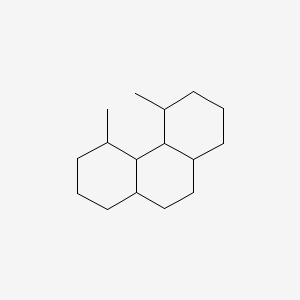
4,5-Dimethyltetradecahydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4,5-Dimethyltetradecahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives under high pressure and temperature conditions . The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the hydrogenation process . Industrial production methods may involve similar hydrogenation techniques but on a larger scale, utilizing continuous flow reactors to achieve higher yields and efficiency .
Análisis De Reacciones Químicas
4,5-Dimethyltetradecahydrophenanthrene can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
4,5-Dimethyltetradecahydrophenanthrene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyltetradecahydrophenanthrene involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes . In the context of anticancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparación Con Compuestos Similares
4,5-Dimethyltetradecahydrophenanthrene can be compared with other similar compounds such as:
Phenanthrene: The parent compound, which lacks the methyl groups and the fully saturated structure.
Tetradecahydrophenanthrene: A fully saturated derivative of phenanthrene without the methyl substitutions.
4,5-Dimethylphenanthrene: A derivative with methyl groups at the 4 and 5 positions but without the fully saturated structure.
Propiedades
Número CAS |
56292-68-3 |
|---|---|
Fórmula molecular |
C16H28 |
Peso molecular |
220.39 g/mol |
Nombre IUPAC |
4,5-dimethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene |
InChI |
InChI=1S/C16H28/c1-11-5-3-7-13-9-10-14-8-4-6-12(2)16(14)15(11)13/h11-16H,3-10H2,1-2H3 |
Clave InChI |
LRCLMXSQZAMLRS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2C1C3C(CCCC3CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


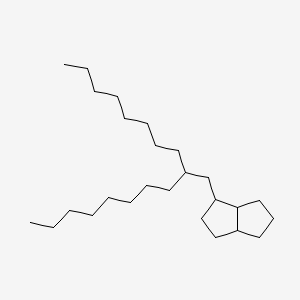
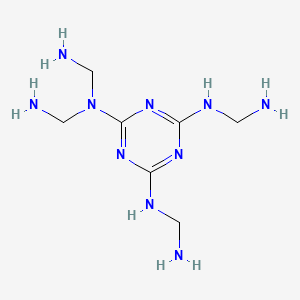
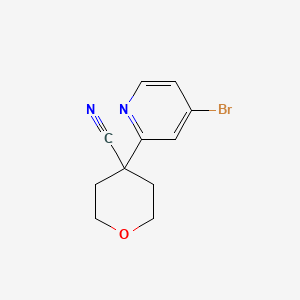
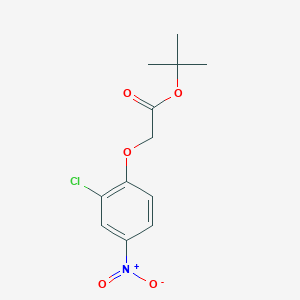
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)

![3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one](/img/structure/B13938041.png)
